molecular formula C18H15N5O3S B2504378 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1189463-06-6

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2504378
CAS RN: 1189463-06-6
M. Wt: 381.41
InChI Key: QMWZDAOAXLLPMD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15N5O3S and its molecular weight is 381.41. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Derivative Formation

Elian, Abdelhafiz, and Abdelreheim (2014) described the synthesis of new derivatives of thioxo-2,5-dihydro-1H-pyrano[2,3-d] pyrimidine, which are obtained through reactions with acetic anhydride and acid chloride, leading to the formation of pyrano[2,3-d]pyrimidin-7-yl-acetamide derivatives. These processes highlight the compound's utility in generating polyfunctionally substituted heterocycles, which are essential for developing pharmacologically active molecules (Elian, Abdelhafiz, & Abdelreheim, 2014).

Antitumor Agents and Enzyme Inhibition

Gangjee et al. (2005) synthesized compounds as antitumor agents, demonstrating the molecule's role in the design of classical antifolates with potent inhibitory activity against both human dihydrofolate reductase (DHFR) and thymidylate synthase (TS). This suggests its potential application in cancer therapy, especially considering the dual inhibitory mechanism that could enhance therapeutic efficacy (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Insecticidal Activity

Fadda, Salam, Tawfik, Anwar, and Etman (2017) explored the synthesis of various heterocycles incorporating a thiadiazole moiety, showing potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research highlights the potential agricultural applications of the compound in developing new insecticides to protect crops (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial and Antifungal Activities

Pandya, Dave, Patel, and Desai (2019) discussed the synthesis and in vitro microbial investigation of dihydropyrrolone conjugates. Their study demonstrated the compound's effectiveness in antimicrobial and antifungal activities against various bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyrazin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c1-11-6-17(23-18(21-11)13-8-19-4-5-20-13)27-9-16(24)22-12-2-3-14-15(7-12)26-10-25-14/h2-8H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWZDAOAXLLPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=NC=CN=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide

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